Corticotropin

Descripción

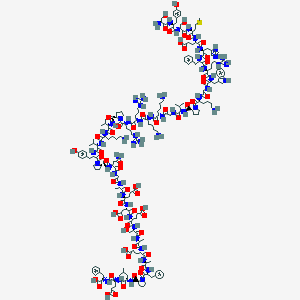

Structure

2D Structure

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLFZVILOHSSID-OVLDLUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C207H308N56O58S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4541 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

12427-33-7, 9002-60-2 | |

| Record name | Corticotropin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Fundamental Discovery of Corticotropin Acth

Early Investigations into Pituitary-Adrenal Axis Regulation

The groundwork for understanding ACTH's role was laid by early investigations into the body's stress response and the interconnectedness of endocrine glands. In 1936, Hans Selye introduced the concept of the "general adaptation syndrome," later termed the "stress response," describing how the body reacts to various stressors frontiersin.orgfrontiersin.org. Concurrently, Walter Cannon's work on the "fight-or-flight" response highlighted the physiological adjustments made by the body during stressful situations frontiersin.orgnih.gov.

Thomas Addison, in the mid-19th century, provided early insights into adrenal gland function by describing adrenal insufficiency nih.govendocrine.orgresearchgate.net. Later, researchers like Brown-Sequard conducted experiments demonstrating that the adrenal glands secreted hormones essential for life researchgate.netresearchgate.net. By the mid-20th century, it was becoming clear that the pituitary gland was intrinsically linked to adrenal activity. In 1954, Grant Liddle and Peter Forsham provided initial evidence suggesting that the pituitary released distinct factors responsible for steroidogenesis and adrenal growth karger.com. Further foundational work by Harris established that ACTH secretion was regulated by neuronal control originating from the hypothalamus via the hypophyseal portal vessels frontiersin.org. The concept of a "lymphoid-adrenal axis," where immune cells might influence adrenal function, was also proposed physiology.org.

The critical hypothalamic factor that initiates the cascade leading to ACTH release was identified as Corticotropin-Releasing Hormone (CRH), or this compound-Releasing Factor (CRF). Initial evidence for CRH's existence was reported in 1955 nih.gov, and its characterization was significantly advanced by Wylie Vale and colleagues in 1981, who identified the 41-amino acid peptide from ovine hypothalamic extracts nih.govwikipedia.org.

Isolation and Characterization of Adrenocorticotropic Hormone

The isolation and chemical characterization of ACTH were pivotal steps in understanding its function. ACTH was first isolated in 1943 frontiersin.orgfrontiersin.org and later synthesized in the 1960s and 1970s frontiersin.orgfrontiersin.org. Evelyn M. Anderson, working on her dissertation, is credited with the co-discovery of ACTH, while Klaus Hofmann later synthesized an active form of ACTH comprising the first 24 amino acids wikidoc.org.

Between 1954 and 1961, research groups led by Bell, Li, and Lerner successfully elucidated the amino acid sequences of ACTH from various mammalian species frontiersin.org. These studies revealed ACTH to be a polypeptide hormone composed of 39 amino acids frontiersin.orgwikidoc.orgwikilectures.eubioscientifica.comwikipedia.orgbritannica.com. Human ACTH has a molecular weight of approximately 4,540 atomic mass units (Da) wikidoc.orgwikipedia.org. Further research demonstrated that ACTH is derived from a larger precursor molecule, proopiomelanocortin (POMC), which also gives rise to other biologically active peptides like melanocyte-stimulating hormones (MSH) and β-lipotropin (β-LPH) frontiersin.orgwikidoc.orgbioscientifica.comwikipedia.orgbritannica.comoup.comnih.gov. The critical sequence H6F7R8W9 within ACTH was identified as essential for its binding and signaling activity frontiersin.orgbioscientifica.com.

Table 1: Key Researchers and Milestones in ACTH Discovery and HPA Axis Regulation

| Researcher(s) | Contribution | Approximate Year/Period |

| Thomas Addison | Description of adrenal insufficiency | Mid-19th Century |

| Claude Bernard/Brown-Sequard | Early experiments on adrenal gland necessity for life | Mid-19th Century |

| Hans Selye | Introduced the concept of "General Adaptation Syndrome" (Stress) | 1936 |

| Walter Cannon | Studied the "Fight-or-Flight" response | Early 20th Century |

| Smith | Provided evidence connecting the pituitary to the adrenal gland | Early 20th Century |

| Liddle & Forsham | Suggested distinct pituitary factors for steroidogenesis and adrenal growth | 1954 |

| Guillemin & Rosenberg | Demonstrated existence of CRF (hypothalamic factor for ACTH release) | 1955 |

| Bell, Li, Lerner | Elucidated amino acid sequences of ACTH from mammalian species | 1954-1961 |

| Evelyn M. Anderson | Co-discovery of ACTH | Mid-20th Century |

| Klaus Hofmann | Synthesized an active synthetic form of ACTH | 1960s-1970s |

| Wylie Vale et al. | Characterized ovine this compound-Releasing Hormone (CRH) | 1981 |

| Mountjoy et al. | Cloned the ACTH receptor (MC2R) | 1992 |

Evolution of Research Perspectives on this compound's Physiological Relevance

Initially understood primarily for its role in stimulating the adrenal cortex, research over time has expanded the understanding of ACTH's physiological relevance. ACTH's principal action is to stimulate the adrenal cortex, specifically the zona fasciculata and zona reticularis, to secrete glucocorticoids (like cortisol) and androgens frontiersin.orgwikidoc.orgwikipedia.orgbritannica.comoup.comnih.govalliedacademies.orgclevelandclinic.org. It is a central mediator of the body's response to stress, forming a crucial link in the HPA axis frontiersin.orgfrontiersin.orgwikipedia.orgbritannica.comoup.comnih.govalliedacademies.orgnih.govphysiology.org. ACTH also influences glucose metabolism and immune function nih.gov and is associated with the body's circadian rhythm frontiersin.orgwikipedia.org.

The discovery that ACTH is derived from the larger POMC precursor revealed a complex processing pathway yielding multiple bioactive peptides. These include α-MSH, which affects skin pigmentation, and β-lipotropin, involved in fatty acid release frontiersin.orgwikidoc.orgbioscientifica.comwikipedia.orgbritannica.comnih.gov. Research has also explored the mechanisms of ACTH action, including the identification of its specific receptor, MC2R, and accessory proteins like MRAP frontiersin.orgbioscientifica.compnas.org. While the adrenal cortex is the primary target, ACTH and its receptor MC2R have also been found in other tissues, such as osteoblasts, suggesting potential roles in bone metabolism wikidoc.orgwikipedia.org. Furthermore, studies have indicated that non-ACTH mediated factors, such as neural innervation of the adrenal gland, can also influence adrenal responses, particularly in specific physiological contexts like fetal development and stress oup.com.

Table 2: Proopiomelanocortin (POMC) Derived Peptides and Their Associations

| Precursor Molecule | Derived Peptide | Primary Function/Association |

| Proopiomelanocortin (POMC) | Adrenocorticotropic Hormone (ACTH) | Stimulates adrenal cortex, stress response, glucocorticoid secretion |

| Proopiomelanocortin (POMC) | α-Melanocyte-Stimulating Hormone (α-MSH) | Skin pigmentation, appetite regulation, other CNS functions |

| Proopiomelanocortin (POMC) | β-Lipotropin (β-LPH) | Precursor to β-endorphin and β-MSH; fatty acid release |

| Proopiomelanocortin (POMC) | This compound-like Intermediate Lobe Peptide (CLIP) | Role in humans is not fully elucidated |

| Proopiomelanocortin (POMC) | β-Melanocyte-Stimulating Hormone (β-MSH) | Skin pigmentation |

| Proopiomelanocortin (POMC) | β-Endorphin | Endogenous opioid peptide, pain suppression |

Compound Names Mentioned:

Adrenocorticotropic Hormone (ACTH)

this compound

Proopiomelanocortin (POMC)

Cortisol

Androgens

this compound-Releasing Hormone (CRH)

this compound-Releasing Factor (CRF)

Melanocyte-Stimulating Hormone (MSH)

α-Melanocyte-Stimulating Hormone (α-MSH)

β-Melanocyte-Stimulating Hormone (β-MSH)

β-Lipotropin (β-LPH)

this compound-like Intermediate Lobe Peptide (CLIP)

β-Endorphin

Aldosterone

Epinephrine

Arginine vasopressin (AVP)

Interleukin-1 (IL-1)

Interferon

Vasoactive Intestinal Peptide (VIP)

Somatostatin

Growth Hormone-Releasing Hormone (GHRH)

Insulin-like Growth Factor 1 (IGF-1)

Vascular Endothelial Growth Factor (VEGF)

Corticotropin Acth Biosynthesis and Molecular Biology

Gene Expression and Processing of Proopiomelanocortin (POMC), the Precursor of Corticotropinwikipedia.orgnih.gov

Corticotropin (ACTH) is derived from a larger precursor polypeptide known as Proopiomelanocortin (POMC). nih.gov The biosynthesis of ACTH is therefore fundamentally dependent on the expression of the POMC gene and the subsequent processing of the POMC protein. The human POMC gene is located on chromosome 2p23.3 and contains three exons. wikipedia.orgnih.govresearchgate.net This gene is expressed in various tissues, most notably in the corticotrophic cells of the anterior pituitary gland and the melanotropic cells of the intermediate lobe of the pituitary. wikipedia.org Expression is also found in hypothalamic neurons, and to a lesser extent, in other tissues. wikipedia.org The gene encodes a precursor protein of 285 amino acids, which serves as the substrate for a series of modifications that yield ACTH and other bioactive peptides. wikipedia.org

Transcriptional Regulation of the POMC Genenih.gov

The transcription of the POMC gene is a complex process governed by numerous signaling pathways that integrate various physiological inputs. nih.gov These signals converge on specific regulatory sequences within the gene's promoter and enhancer regions to control the rate of its transcription. nih.govresearchgate.net The precise control of POMC expression is critical for the normal functioning of the endocrine system. nih.gov

A primary activator of POMC gene transcription in the anterior pituitary is the this compound-Releasing Hormone (CRH), a peptide released from the hypothalamus in response to stress. nih.govresearchgate.netnih.gov CRH binds to its receptor, the CRH receptor 1 (CRFR1), on the surface of pituitary corticotrophs. researchgate.net This binding initiates an intracellular signaling cascade, leading to a rapid increase in cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). researchgate.netnih.gov This pathway stimulates the transcriptional machinery of the cell, and studies have shown that CRH can enhance POMC gene transcription within 15 minutes of application. nih.gov This mechanism ensures that the synthesis of ACTH can be quickly upregulated to meet physiological demands. frontiersin.org

The signaling cascade initiated by CRH culminates in the activation of several key transcription factors that bind to the POMC promoter and drive its expression. nih.govresearchgate.net

Nur Family : The orphan nuclear receptors of the Nur family, such as Nur77 (also known as NGFI-B), are significant targets of the CRH signaling pathway. nih.govresearchgate.netresearchgate.net These transcription factors are activated following CRH stimulation and play a direct role in mediating the transcriptional activation of the POMC gene. researchgate.net

CREB : The cAMP Response Element-Binding protein (CREB) is a crucial transcription factor in the cAMP-dependent pathway. nih.govfrontiersin.org Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) located within the POMC promoter, thereby enhancing gene transcription. oup.comnih.gov Research has also identified a second promoter region for the human POMC gene, located near the junction of intron 2 and exon 3, which contains a binding site for CREB and contributes to the regulation of POMC transcription. oup.com

c-Fos and JunB : These proteins are components of the Activator Protein-1 (AP-1) transcription factor complex. While their direct regulation of the POMC gene is part of a broader network, signaling pathways that influence the immune system can activate these factors. nih.govnih.gov For instance, CREB activation is known to play a role in the induction of c-fos expression. nih.gov

Table 1: Key Transcription Factors in POMC Gene Regulation

| Transcription Factor | Family/Complex | Role in POMC Regulation | Activating Signal |

|---|---|---|---|

| Nur77 (NGFI-B) | Orphan Nuclear Receptor (Nur family) | Directly binds to the POMC promoter to activate transcription. nih.govresearchgate.net | CRH Signaling Pathway researchgate.netresearchgate.net |

| CREB | cAMP Response Element-Binding Protein | Binds to cAMP response elements (CREs) in the POMC promoters to enhance transcription. oup.comnih.gov | cAMP/Protein Kinase A Pathway nih.gov |

| c-Fos | Activator Protein-1 (AP-1) | Component of the AP-1 complex; involved in cellular responses to stimulation. nih.gov | Various signaling pathways, including those involving CREB. nih.gov |

| JunB | Activator Protein-1 (AP-1) | Component of the AP-1 complex; involved in transcriptional regulation. nih.gov | MAPK Pathway nih.gov |

Post-Translational Processing of Proopiomelanocortin into this compound and Other Peptidesnih.gov

Following its translation, the POMC polypeptide undergoes extensive and tissue-specific post-translational processing to generate a variety of biologically active peptides. wikipedia.orgnih.gov This intricate process involves a series of enzymatic cleavages and modifications. nih.gov

The primary enzymes responsible for cleaving POMC are prohormone convertases (PCs), specifically PC1 (also known as PC3) and PC2. wikipedia.orgnih.gov These enzymes recognize and cut the precursor at specific sites marked by pairs of basic amino acids, such as Lys-Arg or Arg-Arg. wikipedia.orgresearchgate.net

In the Anterior Pituitary : The corticotroph cells primarily express PC1. researchgate.net Here, POMC is cleaved to produce ACTH, β-lipotropin (β-LPH), and an N-terminal peptide. nih.govnih.gov

In the Intermediate Pituitary and Hypothalamus : These tissues express both PC1 and PC2. nih.gov This allows for further processing of the initial peptides. ACTH is cleaved by PC2 into α-melanocyte-stimulating hormone (α-MSH) and this compound-like intermediate peptide (CLIP). researchgate.netnih.gov Similarly, β-LPH is processed into peptides such as γ-lipotropin and β-endorphin. nih.govnih.gov

In addition to proteolytic cleavage, the resulting peptides can undergo further modifications, including N-terminal acetylation and C-terminal amidation, which are often essential for their full biological activity. nih.gov

Table 2: Major Products of Tissue-Specific POMC Processing

| Precursor Peptide | Processing Enzyme(s) | Final Bioactive Peptides | Primary Site of Production |

|---|---|---|---|

| Proopiomelanocortin (POMC) | PC1 | This compound (ACTH) , β-Lipotropin, N-Terminal Peptide | Anterior Pituitary nih.govnih.gov |

| PC1 and PC2 | α-MSH, CLIP, γ-Lipotropin, β-Endorphin | Intermediate Pituitary, Hypothalamus researchgate.netnih.gov |

Epigenetic Regulation of this compound Biosynthesis Pathwaysnih.gov

Beyond direct transcriptional activation, the biosynthesis of this compound is also regulated by epigenetic mechanisms. nih.gov These are modifications to the DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. youtube.com Key epigenetic processes involved in regulating POMC expression include DNA methylation and histone modifications. researchgate.netnih.gov

DNA methylation typically involves the addition of a methyl group to CpG dinucleotides in the DNA sequence. The human POMC gene contains CpG islands in its promoter region and near the exon 3 boundary, making them potential targets for this type of regulation. researchgate.net Studies have shown that the methylation status of the POMC gene can be influenced by environmental factors, particularly during early life. For example, early life stress has been linked to persistent hypomethylation (reduced methylation) of the POMC promoter in the pituitary, which is associated with increased POMC mRNA expression. oup.com This process can involve methyl-CpG-binding proteins like Mecp2, which "read" the methylation marks and influence gene transcription. oup.com

Histone modifications, such as the acetylation and methylation of histone tails, also play a crucial role. youtube.comnih.gov These modifications can alter the structure of chromatin, making the DNA more or less accessible to transcription factors. youtube.com For instance, histone acetylation generally leads to a more open chromatin structure, facilitating gene expression. The activity of enzymes like histone deacetylases (HDACs) can thus influence the expression of genes relevant to corticotroph function. nih.gov Furthermore, microRNAs have been identified as another layer of regulation, capable of influencing the enzymes that control both DNA methylation and histone marks, thereby affecting POMC and CRH gene expression. researchgate.net These epigenetic layers of control add significant complexity and adaptability to the regulation of this compound biosynthesis. nih.gov

Corticotropin Acth Receptor Biology and Intracellular Signaling

Identification and Characterization of the Melanocortin 2 Receptor (MC2R) as the Primary Corticotropin Receptor

The Melanocortin 2 Receptor (MC2R), also known as the ACTH receptor, has been definitively identified as the principal receptor for this compound wikipedia.orguniprot.orgfrontiersin.orgbioscientifica.comoup.com. This receptor is predominantly expressed in the adrenal cortex, specifically within the zona fasciculata and, to a lesser extent, the zona glomerulosa cells wikipedia.orguniprot.orgfrontiersin.orgoup.commdpi.com. Upon binding of ACTH, MC2R initiates a cascade that stimulates the adrenal glands to synthesize and release glucocorticoids, such as cortisol and corticosterone (B1669441) wikipedia.orguniprot.orgfrontiersin.orgoup.commdpi.commedlineplus.gov. Beyond its role in mature adrenal function, MC2R is also essential for the proper development of the adrenal glands during fetal and neonatal stages wikipedia.orguniprot.orgmedlineplus.govnih.gov.

MC2R belongs to the broader melanocortin receptor (MCR) family, which comprises five distinct subtypes (MC1R-MC5R) uniprot.orgbioscientifica.comoup.comnih.govcaymanchem.comnih.govfrontiersin.orgbioscientifica.com. A unique characteristic of MC2R is its remarkable ligand specificity; it exclusively binds ACTH, whereas other MCR subtypes can also respond to melanocyte-stimulating hormones (MSHs) bioscientifica.comnih.govcaymanchem.comnih.govbioscientifica.combioscientifica.com. This selectivity is attributed, in part, to a specific 'address' motif (KKRR) present in ACTH, which is absent in MSH peptides nih.gov. Furthermore, MC2R is known to be the smallest among the GPCRs and the MCR family members nih.govbioscientifica.combioscientifica.com.

Crucially, MC2R's functionality is critically dependent on an accessory protein known as the Melanocortin 2 Receptor Accessory Protein (MRAP) wikipedia.orgbioscientifica.comnih.govnih.govcaymanchem.combioscientifica.complos.orgresearchgate.net. MRAP facilitates the proper trafficking of MC2R from the endoplasmic reticulum to the cell surface, a prerequisite for its interaction with ACTH and subsequent signaling wikipedia.orgbioscientifica.comnih.govcaymanchem.combioscientifica.comresearchgate.net. Without MRAP, MC2R remains non-functional and is retained within the cell wikipedia.orgbioscientifica.combioscientifica.com. Mutations affecting either MC2R or MRAP lead to hereditary unresponsiveness to ACTH, a condition known as Familial Glucocorticoid Deficiency (FGD) wikipedia.orguniprot.orgbioscientifica.commedlineplus.govnih.gov. While primarily found in the adrenal cortex, MC2R expression has also been detected in other tissues, including the skin, adipocytes, immune cells, and kidneys wikipedia.orgcaymanchem.com.

Structural Classification of MC2R as a G Protein-Coupled Receptor (GPCR)

The Melanocortin 2 Receptor (MC2R) is classified as a Class A, rhodopsin-like G protein-coupled receptor (GPCR) nih.govfrontiersin.orgbioscientifica.commdpi.com. Like other GPCRs, it possesses the characteristic seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus nih.govmdpi.com. MC2R is noted for its relatively short N- and C-terminal domains compared to other GPCRs nih.govbioscientifica.combioscientifica.com.

A defining feature of MC2R's signaling mechanism is its coupling to the stimulatory G protein, Gαs wikipedia.orguniprot.orgfrontiersin.orgmdpi.combioscientifica.combioscientifica.comuniprot.orgnih.govendocrinologiapediatrica.org. This coupling is essential for initiating the downstream signaling cascade. The receptor also contains the canonical E/DRY sequence at the cytoplasmic end of its third transmembrane domain, a hallmark of rhodopsin-like receptors nih.gov.

Significantly, MC2R exhibits an unusual requirement for MRAP to achieve functional expression in heterologous cell lines typically used for GPCR studies, such as HEK293 or CHO cells. In the absence of MRAP, MC2R fails to traffic to the plasma membrane and signal effectively, unlike many other GPCRs bioscientifica.comnih.gov. This dependency highlights the complex structural and functional interplay required for MC2R activity.

Intracellular Signaling Cascades Activated by this compound Binding

The binding of ACTH to MC2R triggers a series of intracellular events that ultimately lead to the regulation of steroidogenesis. The primary pathway involves the activation of the adenylyl cyclase/cAMP/PKA cascade, although other signaling routes may also be engaged.

Adenylyl Cyclase/Cyclic Adenosine (B11128) Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway

The central signaling pathway initiated by ACTH binding to MC2R involves the activation of adenylyl cyclase (AC) wikipedia.orguniprot.orgfrontiersin.orgmdpi.combioscientifica.comuniprot.orgnih.govendocrinologiapediatrica.orgfrontiersin.org. This activation is mediated by the Gαs protein, to which MC2R is coupled wikipedia.orguniprot.orgfrontiersin.orgmdpi.combioscientifica.comuniprot.orgnih.govendocrinologiapediatrica.org. The activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger wikipedia.orgfrontiersin.orgmdpi.combioscientifica.comuniprot.orgnih.govendocrinologiapediatrica.orgfrontiersin.org.

The surge in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) wikipedia.orgfrontiersin.orgmdpi.combioscientifica.comuniprot.orgnih.govendocrinologiapediatrica.orgfrontiersin.orgresearchgate.netoup.comnih.govphysiology.org. PKA is a tetrameric enzyme composed of two catalytic subunits and two regulatory subunits nih.govendocrinologiapediatrica.org. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, initiating a cascade of protein phosphorylations bioscientifica.comnih.govendocrinologiapediatrica.org. This cAMP/PKA pathway is considered the principal mediator of ACTH's effects on steroidogenesis frontiersin.orgmdpi.comfrontiersin.org. While the cAMP/PKA pathway is dominant, ACTH has also been shown to engage other signaling cascades, including those involving calcium (Ca2+), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK), which can operate in a PKA-dependent or independent manner bioscientifica.comresearchgate.netnih.gov.

Downstream Molecular Mediators and Protein Phosphorylation Events

The activation of PKA by cAMP triggers a series of downstream molecular events, primarily involving protein phosphorylation, which are critical for steroidogenesis frontiersin.orgbioscientifica.comfrontiersin.orgphysiology.org. Key targets of PKA include the Steroidogenic Acute Regulatory protein (StAR) and hormone-sensitive lipase (B570770) (HSL) frontiersin.orgbioscientifica.comoup.comphysiology.org. StAR plays a pivotal role in steroid hormone synthesis by facilitating the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis frontiersin.orgfrontiersin.org. PKA-mediated phosphorylation of StAR is essential for its function frontiersin.orgbioscientifica.comphysiology.org.

Beyond these acute effects, PKA also phosphorylates various nuclear transcription factors, which then bind to the promoter regions of target genes to regulate their expression mdpi.comfrontiersin.orgnih.gov. Prominent among these transcription factors are Steroidogenic Factor 1 (SF-1), cAMP response element-binding protein (CREB), c-Fos, and c-Jun mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov. The phosphorylation of SF-1, for instance, by both PKA and MAPK pathways, is crucial for enhancing its transcriptional activity on steroidogenic genes frontiersin.orgresearchgate.netnih.gov.

The interplay between PKA and other signaling pathways, such as the MAPK pathway (including ERK1/2), is complex and context-dependent frontiersin.orgresearchgate.netnih.gov. For example, ERK1/2 activation can lead to SF-1 phosphorylation, promoting transcriptional activation frontiersin.orgresearchgate.netnih.gov. Conversely, Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), a downstream target of PKA, can dephosphorylate both SF-1 and ERK1/2, potentially modulating SF-1 function and activating gene expression frontiersin.orgresearchgate.net. Protein phosphatases (PTPs) also contribute to the regulation of the ACTH/cAMP signaling pathway at various stages frontiersin.org.

Transcriptional Regulation of Steroidogenic Genes by this compound-Mediated Signaling

This compound, through its activation of the cAMP/PKA signaling pathway, orchestrates a sustained, chronic response that involves the coordinated transcriptional upregulation of genes encoding key steroidogenic enzymes frontiersin.orgfrontiersin.orgnih.gov. This transcriptional regulation is fundamental for increasing the capacity for steroid hormone biosynthesis in the adrenal cortex frontiersin.orgfrontiersin.orgnih.gov.

Transcription factors are central to mediating these ACTH-dependent transcriptional responses. Steroidogenic Factor 1 (SF-1) is a critical nuclear receptor that binds to specific regulatory elements within the promoters of steroidogenic genes, thereby directing their expression frontiersin.orgnih.gov. The activity of SF-1 is modulated by phosphorylation events, particularly those induced by PKA and MAPK signaling pathways, which enhance its transcriptional potency frontiersin.orgresearchgate.netnih.gov.

The signaling cascades initiated by ACTH binding to MC2R influence the temporal dynamics of transcription factor complex assembly on gene promoters, including that of the MC2R gene itself nih.gov. This coordinated regulation ensures that genes vital for steroidogenesis, such as those encoding the Steroidogenic Acute Regulatory protein (StAR) and the Cytochrome P450 side-chain cleavage enzyme (CYP11A1), are efficiently transcribed frontiersin.orgoup.comnih.gov.

Research indicates that the regulation of gene transcription by ACTH is dynamic. Pulsatile ACTH stimulation, mimicking physiological conditions, elicits dynamic increases in the phosphorylation of transcription factors like CREB (pCREB) and the subsequent transcriptional activation of steroidogenic genes oup.com. Other transcription factors, such as Nur-77, also participate in this regulatory network oup.com. Notably, ACTH also influences the transcription of its own receptor (MC2R) and its accessory protein (MRAP), with MRAP transcription showing a more rapid response to ACTH stimulation compared to MC2R researchgate.netoup.comnih.gov.

Regulation of Corticotropin Acth Secretion

Primary Hypothalamic Control by Corticotropin-Releasing Hormone (CRH)

The principal driver of ACTH synthesis and release is this compound-releasing hormone (CRH). news-medical.netnih.gov CRH is a 41-amino acid peptide hormone synthesized and secreted by neurosecretory cells within the paraventricular nucleus (PVN) of the hypothalamus. news-medical.net In response to various stressors, CRH is released into the hypophyseal portal system, a network of capillaries that directly connects the hypothalamus to the anterior pituitary gland. nih.govnih.gov This targeted delivery system ensures that CRH acts swiftly and efficiently on its target cells in the pituitary. nih.gov

The release of CRH from the hypothalamus is the initial step in a hormonal cascade that ultimately leads to the production of glucocorticoids by the adrenal cortex. nih.gov This pathway is essential for adapting to stress and maintaining homeostasis. nih.gov

Upon reaching the anterior pituitary, CRH binds to its specific receptor, the this compound-releasing hormone receptor 1 (CRHR1). news-medical.netnih.gov These receptors are G protein-coupled receptors located on the surface of corticotroph cells, the specialized cells in the anterior pituitary responsible for producing ACTH. news-medical.netnih.gov The binding of CRH to CRHR1 initiates a signaling cascade within the corticotrophs. nih.gov This process is a critical juncture in the HPA axis, as the activation of CRHR1 is the primary trigger for the synthesis and secretion of ACTH. news-medical.netnih.gov

Research has shown that CRHR1 is the predominant subtype of the CRH receptor in the pituitary corticotrophs and plays a crucial role in mediating the effects of CRH on ACTH release. news-medical.netnih.gov The dynamic regulation of CRHR1 expression and sensitivity is an important factor in the long-term modulation of the HPA axis in response to chronic stress. nih.gov

While CRH is the primary secretagogue for ACTH, its action is significantly enhanced by other signaling molecules, most notably Arginine-Vasopressin (AVP). nih.govfrontiersin.org AVP is also synthesized in the hypothalamus and can be co-released with CRH into the portal system. nih.gov AVP acts on its own receptors (V1b receptors) on the corticotrophs and works synergistically with CRH to amplify ACTH secretion. nih.govnih.gov This synergistic relationship means that the combined effect of CRH and AVP on ACTH release is greater than the sum of their individual effects. frontiersin.org This mechanism allows for a more robust and finely tuned response to varying levels of stress. frontiersin.org Studies have demonstrated that while CRH is a more potent stimulator of ACTH release than AVP in some species, AVP is a much more potent stimulus in others, highlighting species-specific differences in HPA axis regulation. nih.gov

| Regulator | Source | Primary Action on ACTH Secretion | Receptor |

|---|---|---|---|

| This compound-Releasing Hormone (CRH) | Hypothalamus (Paraventricular Nucleus) | Stimulation | CRHR1 |

| Arginine-Vasopressin (AVP) | Hypothalamus | Synergistic Stimulation with CRH | V1b |

| Glucocorticoids (e.g., Cortisol) | Adrenal Cortex | Inhibition (Negative Feedback) | Glucocorticoid Receptors (GR) |

Glucocorticoid-Mediated Negative Feedback on this compound and CRH Secretion

To prevent excessive and potentially harmful levels of glucocorticoids, the HPA axis is regulated by a negative feedback mechanism. yourhormones.infonih.gov Glucocorticoids, such as cortisol, produced by the adrenal cortex in response to ACTH, circulate in the bloodstream and act on the hypothalamus and the anterior pituitary to suppress the secretion of CRH and ACTH, respectively. nih.govnih.gov This feedback loop is crucial for maintaining homeostasis and ensuring that the stress response is appropriately terminated once the stressor is removed. nih.gov

Glucocorticoids exert their inhibitory effects by binding to glucocorticoid receptors (GR) in the PVN of the hypothalamus and in the corticotroph cells of the pituitary. pnas.org This binding leads to a decrease in the synthesis and release of CRH and a reduction in the sensitivity of corticotrophs to CRH stimulation. wikipedia.orgpnas.org Disruptions in this negative feedback system are associated with various pathological conditions. tandfonline.com

Circadian Rhythms and Stress-Induced Dynamics of this compound Secretion

The secretion of ACTH is not constant but follows a distinct circadian rhythm. yourhormones.infonih.gov In humans, ACTH levels are typically highest in the early morning, just before waking, and gradually decline throughout the day to their lowest point in the late evening. yourhormones.infonih.gov This rhythm is driven by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central pacemaker, which influences the pulsatile release of CRH. nih.govpsypost.org This intrinsic rhythmicity prepares the body for the anticipated activity of the day. psypost.org

Superimposed on this circadian rhythm are stress-induced surges in ACTH secretion. news-medical.netpsypost.org Both physical and psychological stressors can override the normal circadian pattern and trigger a rapid release of CRH, leading to a subsequent spike in ACTH and cortisol levels. teachmephysiology.comnih.gov This acute stress response is a vital adaptive mechanism that helps the body to cope with immediate challenges. nih.gov The magnitude and duration of the ACTH response can vary depending on the nature and intensity of the stressor. nih.gov

| Factor | Effect on ACTH Secretion | Mediating Pathway |

|---|---|---|

| Circadian Rhythm | Pulsatile release with a peak in the early morning and a nadir in the late evening. | Suprachiasmatic Nucleus (SCN) input to the hypothalamus. |

| Acute Stress | Rapid and significant increase in secretion. | Activation of the HPA axis via various neural inputs to the hypothalamus. |

| Chronic Stress | Can lead to dysregulation of the HPA axis, including altered feedback sensitivity. | Long-term changes in CRH and AVP expression and receptor sensitivity. |

Modulation by Other Neuroendocrine and Autonomic Pathways

The regulation of ACTH secretion is not solely dependent on the HPA axis but is also influenced by a variety of other neuroendocrine and autonomic pathways. nih.govresearchgate.net Neural inputs from different brain regions, including the limbic system (e.g., amygdala and hippocampus), can modulate the activity of CRH-releasing neurons in the PVN. nih.gov For instance, the amygdala is generally considered to have a stimulatory effect on the HPA axis, particularly in response to fear and anxiety, while the hippocampus is thought to exert an inhibitory influence. nih.gov

The autonomic nervous system also plays a role in modulating HPA axis activity. researchgate.netresearchgate.net For example, catecholamines released as part of the "fight-or-flight" response can influence ACTH secretion. researchgate.net Furthermore, other hormones and neuropeptides can have modulatory effects on corticotroph function. nih.gov This complex interplay of various neural and hormonal signals allows for the fine-tuning of ACTH secretion in response to a wide range of internal and external stimuli. researchgate.netresearchgate.net

Physiological Roles of Corticotropin Acth : Research Perspectives

Regulation of Adrenocortical Steroidogenesis

ACTH is the primary regulator of glucocorticoid (mainly cortisol in humans) and adrenal androgen synthesis in the zona fasciculata and zona reticularis of the adrenal cortex. nih.govnih.gov Its influence on steroidogenesis is characterized by both rapid, acute responses and more sustained, chronic effects. frontiersin.orgnih.gov

Acute Mechanisms of Cholesterol Mobilization and Steroidogenic Acute Regulatory Protein (StAR) Activation

The acute response to ACTH is a rapid increase in steroid hormone production, occurring within minutes of stimulation. wikipedia.org This process is critically dependent on the mobilization of cholesterol, the precursor for all steroid hormones, to the inner mitochondrial membrane where the first enzymatic step of steroidogenesis occurs. frontiersin.orgnih.gov

A key player in this acute response is the Steroidogenic Acute Regulatory Protein (StAR) . frontiersin.orgnih.gov ACTH binding to its receptor, the melanocortin 2 receptor (MC2R), on adrenocortical cells activates the cAMP/protein kinase A (PKA) signaling pathway. frontiersin.orgnih.gov This signaling cascade leads to a rapid increase in the expression and function of StAR. frontiersin.orgnih.gov StAR facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroid hormone synthesis. frontiersin.orgwikipedia.org The activation of StAR involves PKA-dependent phosphorylation, a crucial modification for its function. frontiersin.org In vivo studies have shown that ACTH increases StAR mRNA levels within 30-60 minutes, with a subsequent increase in StAR protein levels after a 2-3 hour delay. nih.gov

Chronic Mechanisms of Steroidogenic Enzyme Gene Expression (e.g., CYP11A1, CYP17A1, CYP21A1)

Chronic or long-term exposure to ACTH leads to an increased capacity of the adrenal cortex to produce steroids by upregulating the transcription of genes encoding key steroidogenic enzymes. frontiersin.orgwikipedia.orgbioscientifica.com This is a slower process compared to the acute response and is also mediated by the ACTH-cAMP-PKA signaling pathway. frontiersin.org PKA activation leads to the phosphorylation of various transcription factors that, in turn, bind to the promoter regions of steroidogenic enzyme genes and stimulate their expression. frontiersin.orgnih.gov

Key steroidogenic enzymes regulated by ACTH include:

CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the conversion of cholesterol to pregnenolone, the initial step in steroidogenesis. frontiersin.org ACTH/cAMP-dependent transcription of the CYP11A1 gene involves the binding of the transcription factor Steroidogenic Factor 1 (SF-1). nih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the production of both cortisol and androgens. frontiersin.org Its expression is also regulated by SF-1 in response to ACTH/cAMP signaling. frontiersin.orgnih.gov

CYP21A1 (21-hydroxylase): This enzyme is essential for the synthesis of glucocorticoids and mineralocorticoids. frontiersin.org The ACTH-regulated expression of the CYP21A1 gene requires the binding of the nuclear receptors SF-1 and Nur77 to its promoter. frontiersin.orgnih.gov

Studies have shown that chronic ACTH treatment significantly increases the mRNA levels of these and other steroidogenic enzymes. nih.govbioscientifica.com For instance, a 48-hour treatment with ACTH can lead to a more than four-fold increase in the expression of genes encoding several steroidogenic enzymes. bioscientifica.com

| Gene | Enzyme | Function in Steroidogenesis | Key Transcriptional Regulators (ACTH-dependent) |

|---|---|---|---|

| CYP11A1 | Cholesterol side-chain cleavage enzyme (P450scc) | Converts cholesterol to pregnenolone. frontiersin.org | SF-1, GATA-6, AP-1, CREB. nih.gov |

| CYP17A1 | 17α-hydroxylase/17,20-lyase (P450c17) | Hydroxylation for cortisol synthesis and lyase activity for androgen production. frontiersin.org | SF-1, p54nrb/NonO, PSF, GATA-6. frontiersin.org |

| CYP21A1 | 21-hydroxylase (P450c21) | Essential for glucocorticoid and mineralocorticoid synthesis. frontiersin.org | SF-1, Nur77. frontiersin.orgnih.gov |

Differential Regulation of Glucocorticoid and Androgen Production

While ACTH stimulates the production of both glucocorticoids and adrenal androgens, the regulation of these two classes of steroids can be differential. frontiersin.org ACTH is the primary and exclusive regulator of cortisol synthesis in the zona fasciculata. nih.gov However, its role in adrenal androgen production is considered to be of a lesser, more complex nature. nih.gov

Research in human fetal adrenal organ cultures has shed light on this differential regulation. Studies have shown that ACTH alone significantly increases the production of glucocorticoids like cortisol. nih.govbohrium.com In contrast, the stimulation of adrenal androgens, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and Δ4-androstenedione, appears to be synergistically enhanced by the combination of ACTH and prolactin. nih.govbohrium.com This synergistic action selectively increases the expression of CYP17A1, the gene encoding the enzyme critical for androgen synthesis. nih.govbohrium.com This suggests that while ACTH is a potent stimulator of the glucocorticoid pathway, other hormonal cues may be necessary to fully activate the androgenic pathway in the adrenal gland.

Adrenal Cortex Trophicity and Growth Regulation

Beyond its immediate effects on steroidogenesis, ACTH plays a crucial role in maintaining the structural integrity and promoting the growth of the adrenal cortex. nih.gov This trophic effect is essential for the long-term functional capacity of the gland.

Chronic stimulation by ACTH leads to an expansion of the adrenal cortex, a process that can involve both hypertrophy (increase in cell size) and hyperplasia (increase in cell number). nih.govoup.com Conversely, a deficiency in ACTH, as seen in conditions like hypopituitarism, results in adrenal atrophy. The lack of negative feedback from cortisol in conditions like 21-hydroxylase deficiency leads to chronically elevated ACTH levels, which in turn causes adrenal hyperplasia. oup.comnih.gov

The mechanisms underlying ACTH's trophic effects are complex and involve the regulation of various growth factors and signaling pathways. ACTH can influence the adrenal vasculature and blood flow, which indirectly supports tissue growth and steroid production. frontiersin.org It has been shown to increase the secretion of vascular endothelial growth factor (VEGF), a potent mitogen for endothelial cells, thereby promoting angiogenesis within the adrenal gland. frontiersin.org

Extra-Adrenal Actions of Corticotropin (ACTH)

While the primary actions of ACTH are centered on the adrenal cortex, it can also exert effects on other tissues and systems through its interaction with melanocortin receptors located outside the adrenal glands. nih.gov

Melanocortin Receptor-Mediated Effects Beyond Steroidogenesis

ACTH is a member of the melanocortin peptide family, which also includes α-, β-, and γ-melanocyte-stimulating hormones (MSH). nih.gov There are five known melanocortin receptors (MCRs), and while MC2R is specific for ACTH and primarily found in the adrenal cortex, ACTH can bind to other MCRs (MC1R, MC3R, MC4R, and MC5R) in various tissues, including the brain and immune cells. nih.govwikipedia.org

These interactions can lead to a range of physiological effects that are independent of glucocorticoid secretion. nih.gov For example, ACTH has been shown to have anti-inflammatory effects that are mediated through both glucocorticoid-dependent and -independent pathways. nih.govwikipedia.org The glucocorticoid-independent actions are thought to occur via activation of MCRs on immune cells. nih.gov

Potential Influence on Peripheral Tissues and Systems in Animal Models

Research in animal models has illuminated the significant influence of this compound (ACTH) on various peripheral tissues, primarily mediated through the chronic elevation of cortisol levels. A notable study using a canine model, where hypercortisolism was induced by prolonged administration of ACTH, revealed extensive transcriptomic changes in visceral adipose tissue (VAT). nih.gov This research identified 1,190 differentially expressed genes, with 691 being downregulated and 499 upregulated. nih.gov

The downregulated genes were largely associated with crucial biological processes such as cell adhesion and migration, intracellular signaling, immune response, the extracellular matrix, and angiogenesis. nih.gov Conversely, the study highlighted that ACTH-induced hypercortisolemia was associated with the modulation of immune activity in visceral fat. nih.gov This aligns with the known immunoregulatory and often anti-inflammatory effects of glucocorticoids in various systems. nih.govendocrinology.org The study also identified several factors, including TIMP4, FGF1, CCR2, CXCR4, and HSD11B1/2, as potential key players in the glucocorticoid-related expansion of VAT. nih.gov

Chronic excess of ACTH, and the resulting overproduction of glucocorticoids, can lead to significant metabolic abnormalities. frontiersin.org These include altered body protein synthesis and changes in fat distribution, characterized by enhanced subcutaneous lipolysis and increased visceral adiposity. nih.govfrontiersin.org

Table 1: Selected Functional Terms Associated with Differentially Expressed Genes in Canine Visceral Adipose Tissue Following ACTH Treatment. nih.gov

| Regulation Status | Associated Functional Term / Biological Process |

| Downregulated | Cell Adhesion and Migration |

| Intracellular Signaling | |

| Immune Response | |

| Extracellular Matrix | |

| Angiogenesis | |

| Upregulated | Modulation of Immune Activity |

| Regulation of Local Glucocorticoid Signaling | |

| Regulation of Insulin Signaling |

This compound's Role in Stress Response Integration (via Glucocorticoid Release)

This compound is a central component of the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system that regulates the body's reaction to stress. frontiersin.org The stress response is an essential adaptive process involving the endocrine, nervous, and immune systems to maintain homeostasis when faced with real or perceived threats. icahealth.com

The activation of the HPA axis begins in the paraventricular nucleus (PVN) of the hypothalamus, which, in response to a stressor, releases this compound-releasing hormone (CRH). nih.govwholisticmatters.com CRH travels through the portal vessels to the anterior pituitary gland, where it stimulates specialized cells called corticotrophs to synthesize and release ACTH into the systemic circulation. icahealth.comnih.govclevelandclinic.org

Once in the bloodstream, ACTH travels to the adrenal glands, specifically targeting the adrenal cortex. wholisticmatters.com There, it binds to melanocortin 2 receptors (MC2R) on the surface of cells in the zona fasciculata, stimulating the synthesis and secretion of glucocorticoids. icahealth.comnih.gov In humans, the principal glucocorticoid is cortisol, while in rodents, it is corticosterone (B1669441). nih.govmdpi.com

The release of glucocorticoids orchestrates a wide array of physiological and behavioral changes designed to improve survival. icahealth.comwholisticmatters.com These adaptive responses include:

Metabolic Adjustments : Glucocorticoids increase the availability of blood glucose for the brain by stimulating gluconeogenesis in the liver and mobilizing energy reserves. endocrinology.orgnih.gov They redirect energy resources to meet the immediate demand imposed by the stressor. nih.gov

Cardiovascular and Respiratory Effects : The stress response leads to increased cardiovascular tone and a higher respiratory rate. endocrinology.orgicahealth.com

Behavioral and Cognitive Changes : Activation of this system can result in heightened awareness, improved cognition, and enhanced analgesia. icahealth.comwholisticmatters.com

Inhibition of Vegetative Functions : To prioritize immediate survival, functions such as feeding, digestion, growth, and reproduction are temporarily inhibited. icahealth.comwholisticmatters.com

Immune System Modulation : Glucocorticoids have potent anti-inflammatory and immunomodulatory effects, which can prevent an overactive immune response during stress. endocrinology.orgnih.gov

The HPA axis is regulated by a negative feedback loop. clevelandclinic.org Elevated levels of circulating glucocorticoids act on the hypothalamus and pituitary gland to inhibit the further release of CRH and ACTH, respectively, thereby turning off the stress response once the threat has passed. endocrinology.orgclevelandclinic.org This finely tuned system ensures that the body can respond appropriately to stressors while preventing the potentially damaging effects of prolonged glucocorticoid exposure. frontiersin.org

Table 2: Key Stages of this compound-Mediated Stress Response. endocrinology.orgicahealth.comnih.govwholisticmatters.comclevelandclinic.org

| Stage | Location | Key Hormone/Factor | Action |

| 1. Initiation | Hypothalamus (PVN) | This compound-Releasing Hormone (CRH) | Released in response to stress. |

| 2. Stimulation | Anterior Pituitary Gland | This compound (ACTH) | CRH stimulates corticotrophs to release ACTH into the bloodstream. |

| 3. Peripheral Action | Adrenal Cortex (Zona Fasciculata) | Glucocorticoids (e.g., Cortisol) | ACTH stimulates the synthesis and release of glucocorticoids. |

| 4. Systemic Response | Multiple Peripheral Tissues | Glucocorticoids | Mediate metabolic, cardiovascular, immune, and behavioral changes. |

| 5. Negative Feedback | Hypothalamus & Pituitary Gland | Glucocorticoids | Inhibit further release of CRH and ACTH to terminate the response. |

Comparative Endocrinology of Corticotropin Acth

Evolutionary Conservation of Corticotropin Peptides and Receptors

The ACTH peptide and its primary receptor, the melanocortin-2 receptor (MC2R), demonstrate a high degree of evolutionary conservation, underscoring their critical physiological function. ACTH is a 39-amino acid peptide derived from the precursor molecule pro-opiomelanocortin (POMC). While the full peptide sequence shows some variation across species, the N-terminal region, which is responsible for its biological activity, is highly conserved.

For instance, a comparison of ACTH amino acid sequences reveals significant homology among different vertebrate classes. The N-terminal 1-24 region, crucial for steroidogenic activity, shows remarkable conservation. Variations are more commonly observed in the C-terminal 25-39 region, which is generally not required for receptor activation. Notably, the amino acid sequence of chicken ACTH shows a closer resemblance to that of the amphibian Xenopus than to that of other avian species like the ostrich, suggesting a complex evolutionary history. nih.gov In the dogfish Squalus acanthias, the N-terminal tridecapeptide sequence of ACTH is identical to that of dogfish α-melanocyte-stimulating hormone (α-MSH), highlighting the shared evolutionary origin of these peptides from the POMC precursor. nih.gov

| Species | Vertebrate Class | Amino Acid Sequence (1-24) |

|---|---|---|

| Human (Homo sapiens) | Mammalia | SYSMEHFRWGKPVGKKRRPVKVYP |

| Chicken (Gallus gallus) | Aves | SYSMEHFRWGKPVGRKRRPIKVYP |

| Frog (Xenopus laevis) | Amphibia | SYSMEHFRWGKPVGKKRRPVKVYP |

| Dogfish (Squalus acanthias) | Chondrichthyes | SYSMEHFRWGKPMGRKRRPIKVYP |

The ACTH receptor, MC2R, is a G protein-coupled receptor that, upon binding ACTH, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The structure of MC2R is also conserved across vertebrates. However, functional studies reveal interesting evolutionary divergences. In bony fishes, for the MC2R to be activated, it requires the presence of a small transmembrane protein known as the melanocortin receptor accessory protein 1 (MRAP1). This co-dependency on MRAP1 for ACTH binding and signaling appears to be an ancestral trait for bony fish. researchgate.net The primary sequence identity of MC2R between cartilaginous fish and bony vertebrates is relatively low, which may account for differences in ligand selectivity. nih.gov

Comparative Analysis of this compound Regulation and Action Across Vertebrate Classes (e.g., fish, amphibians, birds)

The regulation of ACTH secretion and its subsequent actions on the adrenal or interrenal glands show both conserved and divergent features across fish, amphibians, and birds. In all three classes, the synthesis and release of ACTH from the anterior pituitary are primarily stimulated by this compound-releasing hormone (CRH) from the hypothalamus.

Fish: In teleost fish, the HPI axis is the homolog of the mammalian HPA axis. Stressors trigger the release of CRH, which in turn stimulates the pituitary to secrete ACTH. nih.gov ACTH then acts on the interrenal cells, located in the head kidney, to stimulate the production and release of corticosteroids. The principal corticosteroid in most fish is cortisol. nih.gov The HPI axis in fish is subject to negative feedback regulation, where elevated cortisol levels inhibit the secretion of CRH and ACTH. However, the dynamics of this feedback can be altered by chronic stress. nih.govresearchgate.net

Amphibians: The amphibian HPI axis is also regulated by CRH, which stimulates the pituitary to release ACTH. nih.gov ACTH then targets the interrenal glands to produce corticosteroids. In many amphibian species, corticosterone (B1669441) is the predominant glucocorticoid. researchgate.net However, some species, like the hellbender salamander, predominantly produce cortisol. purdue.edu The responsiveness of the amphibian HPI axis can vary with developmental stage. For instance, premetamorphic tadpoles of some frog species show a greater corticosterone response to stress and ACTH injection compared to prometamorphic tadpoles. oup.com

Birds: In birds, the HPA axis is anatomically more similar to that of mammals, with distinct adrenal glands. The regulation follows the same general pattern of CRH stimulating ACTH release, which then acts on the adrenal cortex. The primary glucocorticoid in birds is corticosterone. nih.gov The avian HPA axis is also regulated by negative feedback, with glucocorticoid receptors present in the hypothalamus and pituitary. nih.gov The sensitivity of this feedback mechanism can be influenced by factors such as developmental stage and exposure to chronic stress. nih.gov

| Feature | Fish (Teleosts) | Amphibians | Birds |

|---|---|---|---|

| Primary Hypothalamic Regulator | This compound-Releasing Hormone (CRH) | This compound-Releasing Hormone (CRH) | This compound-Releasing Hormone (CRH) |

| Steroidogenic Tissue | Interrenal cells (in head kidney) | Interrenal glands | Adrenal cortex |

| Primary Corticosteroid Product | Cortisol | Corticosterone (some species produce cortisol) | Corticosterone |

| Negative Feedback | Cortisol inhibits CRH and ACTH secretion | Corticosteroids inhibit CRH and ACTH secretion | Corticosterone inhibits CRH and ACTH secretion |

Species-Specific Adaptations in the Hypothalamic-Pituitary-Adrenal/Interrenal Axis

The HPA/HPI axis exhibits remarkable plasticity, allowing different species to adapt to their specific ecological niches and life history strategies.

Fish: Euryhaline fish, which can tolerate a wide range of salinities, demonstrate significant adaptations of their HPI axis. When exposed to changes in salinity, these fish exhibit a rapid activation of the HPI axis, leading to increased cortisol levels. researchgate.netmdpi.com This cortisol response is crucial for osmoregulation, as it helps to regulate ion transport in the gills and other osmoregulatory tissues. nih.govnih.gov For example, in tilapia, acute salinity changes activate dual endocrine pathways involving both CRH and prolactin-releasing peptide, highlighting a complex regulatory adaptation to osmotic stress. nih.gov

Amphibians: Amphibian metamorphosis is a dramatic life history transition that is heavily influenced by the HPI axis. Corticosteroids, under the control of ACTH, work synergistically with thyroid hormones to promote the morphological and physiological changes associated with metamorphosis. nih.govresearchgate.net Environmental stressors, such as pond drying or the presence of predators, can accelerate metamorphosis by activating the HPI axis and increasing corticosteroid levels. oup.comresearchgate.net This represents a critical adaptation that allows larval amphibians to escape deteriorating aquatic environments. The responsiveness of the HPI axis is present even in early larval stages, enabling tadpoles to cope with environmental challenges from a young age. oup.com

Birds: Migratory birds undergo demanding journeys that require significant physiological and behavioral adaptations, many of which are orchestrated by the HPA axis. Corticosterone plays a key role in managing energy balance during migration, with baseline levels often elevated to facilitate fuel mobilization. thepharmajournal.com However, the activity of the HPA axis can be modulated to prevent the negative effects of chronic stress. For instance, some studies on migratory songbirds have found that baseline and stress-induced corticosterone levels are not necessarily elevated during the pre-migratory period, suggesting a complex regulation that balances the energetic demands of migration with the need to maintain reproductive potential. nih.gov This modulation of the HPA axis allows birds to undertake long-distance migrations while minimizing the potential fitness costs associated with a prolonged stress response. researchgate.netbritannica.com

Advanced Research Methodologies and Experimental Models in Corticotropin Acth Research

In Vitro Cell Culture Systems for Corticotropin Studies

In vitro models are indispensable for dissecting the cellular and molecular pathways governing ACTH. These systems allow researchers to isolate specific cell types and study their responses to various stimuli without the confounding variables present in a whole organism.

Primary cultures of anterior pituitary cells are a critical tool for studying the function of corticotrophs, the specialized cells responsible for synthesizing and secreting ACTH. nih.govnih.gov These cultures are established by dissociating anterior pituitary glands, typically from rats, and maintaining the cells in a serum-free defined medium. nih.govnih.gov This method allows for the direct investigation of hormonal responses in a setting that closely mimics the cells' natural environment.

Research using these cultures has shown that during the first two weeks in a serum-free medium, the cell content of ACTH and its related peptide, endorphin, can increase by three- to five-fold. nih.gov Chronic exposure to this compound-releasing hormone (CRH), a key hypothalamic stimulator, leads to a sustained six-fold increase in the ACTH secretory rate. nih.gov Conversely, treatment with the synthetic glucocorticoid dexamethasone (B1670325) results in decreased cell hormone content, demonstrating the negative feedback mechanism at the cellular level. nih.gov Immunocytochemical studies are essential for identifying the specific cell types within these mixed cultures, as the morphology of cells like corticotrophs can change significantly when removed from the intact gland. nih.gov

The AtT-20 cell line is a cornerstone of ACTH research. Derived from a mouse pituitary tumor, these cells are a type of corticotrope tumor cell line that synthesizes and secretes ACTH. nih.govatcc.org AtT-20 cells express the precursor molecule pro-opiomelanocortin (POMC) and process it to produce ACTH, making them an invaluable model for studying the regulation of the POMC gene and the subsequent synthesis and secretion of ACTH. nih.govoup.comnih.gov

Studies using AtT-20 cells have elucidated the signaling pathways involved in ACTH production. For instance, CRH stimulates POMC promoter activity, cAMP generation, and ACTH secretion in a dose- and time-dependent manner, primarily through the cAMP-protein kinase A (PKA) system. oup.com These cells have also been instrumental in demonstrating that glucocorticoids inhibit ACTH release by inducing the synthesis of new proteins. nih.gov Furthermore, the processing of POMC into its various bioactive peptides, including ACTH, has been extensively characterized in AtT-20 cells, highlighting the roles of prohormone convertases like PC1/3. nih.govoup.com The cell line is widely used to screen for compounds that may modulate ACTH secretion or cell proliferation, offering a platform for therapeutic development. bioscientifica.com

To understand the primary function of ACTH—stimulating the adrenal cortex to produce steroid hormones—researchers utilize adrenal cell cultures. nih.gov These can be primary cultures derived from adult or fetal human adrenal glands or immortalized cell lines such as the H295R cell line. nih.govjst.go.jp These models allow for detailed analysis of how ACTH regulates the expression of steroidogenic enzymes and the resulting profile of secreted steroids. bioscientifica.com

Upon stimulation with ACTH, primary human adrenal cells exhibit a dramatic increase in the production of a wide range of steroids. nih.govnih.gov Liquid chromatography/tandem mass spectrometry (LC-MS/MS) analysis has revealed that cortisol production shows the most significant response, with up to a 64-fold increase after 48 hours of ACTH treatment. nih.govnih.gov Other steroids, including corticosterone (B1669441), androstenedione, and DHEA, also show substantial increases. nih.gov Microarray analyses have further detailed the extensive changes in gene expression induced by ACTH, confirming its role as a potent regulator of the enzymes involved in steroid biosynthesis. bioscientifica.com

| Steroid Hormone | Approximate Fold Increase |

|---|---|

| Cortisol | 63-64 |

| Corticosterone | 37 |

| Androstenedione | 26 |

| 11-Deoxycortisol | 23 |

| Dehydroepiandrosterone (B1670201) (DHEA) | 18 |

| 11β-Hydroxyandrostenedione | 17 |

| Aldosterone | 4-60 (variable) |

Data synthesized from studies examining steroid metabolomic profiles following ACTH stimulation. nih.govnih.gov

Animal Models for Investigating this compound Regulation and Function

Animal models are essential for studying the integrated regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the systemic effects of ACTH dysregulation. These models allow for investigations into complex physiological processes that cannot be replicated in vitro.

Genetically engineered mouse models have provided profound insights into the role of specific molecules in regulating ACTH synthesis.

CRH-Deficient Mice: Mice lacking the gene for CRH (CRH knockout mice) exhibit chronic glucocorticoid insufficiency and a severely impaired stress response. nih.govnih.gov These animals have normal basal plasma ACTH levels but fail to increase ACTH secretion in response to stressors or after the removal of glucocorticoid negative feedback (adrenalectomy). nih.govnih.gov This demonstrates that while the loss of glucocorticoid feedback can increase POMC gene expression in the pituitary, the presence of CRH is absolutely essential for the increased secretion of ACTH into the bloodstream. nih.govnih.gov

CRH-Overexpressing Mice: Transgenic mice that overexpress CRH develop a phenotype resembling Cushing's disease, characterized by elevated plasma corticosterone levels, visceral obesity, and muscle wasting. mdpi.com These models are crucial for studying the long-term consequences of HPA axis overstimulation and the resulting hypercortisolism. mdpi.comoup.com

Similarly, mice with targeted deletions of CRH receptors (CRHR1 and CRHR2) have helped to dissect the specific roles of these receptors in mediating CRH's effects on ACTH release and stress-related behaviors. oup.com

| Model | Key Genetic Alteration | Primary Phenotype Related to ACTH/HPA Axis | Key Research Application |

|---|---|---|---|

| CRH Knockout (KO) Mouse | Deletion of the CRH gene | Impaired stress-induced ACTH secretion; glucocorticoid deficiency. nih.govnih.gov | Studying the essential role of CRH in ACTH secretion. nih.gov |

| CRH Overexpressing Mouse | Transgenic overexpression of the CRH gene | Elevated ACTH and corticosterone; Cushing's-like symptoms. mdpi.com | Investigating chronic HPA axis activation and hypercortisolism. oup.com |

| CRHR1 Knockout (KO) Mouse | Deletion of the CRH Receptor 1 gene | Severely impaired stress-induced ACTH release. oup.com | Dissecting the specific receptor pathway for CRH-mediated ACTH release. oup.com |

Cushing's disease in humans is caused by an ACTH-secreting pituitary neuroendocrine tumor. mskcc.orgyoutube.com Several animal models are used to study the pathophysiology of these tumors and to test potential therapies.

Spontaneous Models: Cushing's disease occurs spontaneously and relatively commonly in certain animals, particularly dogs and horses. mdpi.comnih.gov In dogs, the disease is typically caused by a small tumor in the pituitary pars distalis, similar to the human condition. nih.gov Horses almost exclusively develop tumors or hyperplasia of the pars intermedia. nih.gov These spontaneous models offer valuable insights into the natural progression of the disease.

Experimental Models: In preclinical research, mouse models are widely used. mdpi.com Transplantation of AtT20 tumor cells into mice creates a xenograft model that reliably produces high levels of ACTH, leading to Cushing's syndrome. nih.govbohrium.com This model is frequently used to test the efficacy of medical treatments for ACTH-producing tumors. oup.com Additionally, transgenic mouse lines have been developed that express viral antigens (like polyoma large T antigen) in pituitary cells, leading to the development of ACTH-producing tumors and a Cushing's-like phenotype. mdpi.com More recently, the development of human pituitary neuroendocrine tumor organoids (hPITOs) from patient surgical samples represents a novel approach to modeling the disease in a patient-specific manner. nih.gov

Use of Pharmacological Agents to Modulate this compound Secretion (e.g., CRH Agonists and Antagonists)

The secretion of this compound (ACTH) from the anterior pituitary is primarily regulated by this compound-releasing hormone (CRH). aem-sbem.comnih.gov Pharmacological agents that either mimic or block the action of CRH are invaluable tools in ACTH research, allowing for precise manipulation and study of the hypothalamic-pituitary-adrenal (HPA) axis. These agents include CRH agonists, which stimulate ACTH release, and CRH antagonists, which inhibit it.

CRH Agonists: These molecules bind to and activate CRH receptors, mimicking the effect of endogenous CRH and leading to the synthesis and secretion of ACTH. nih.gov Synthetic versions of CRH, such as ovine CRH, are frequently used in research and clinical settings. medscape.com The primary application of CRH agonists is in the "CRH stimulation test," a diagnostic procedure used to assess the integrity of the HPA axis. medscape.cominterscienceinstitute.com By administering a CRH agonist and measuring the subsequent ACTH and cortisol response, researchers can differentiate between various causes of adrenal insufficiency and Cushing's syndrome. medscape.cominterscienceinstitute.com Studies have shown that the level of CRH, rather than its pulsatile pattern, is critical for inducing pulsatile ACTH secretion. oup.com

CRH Antagonists: These compounds block CRH receptors (primarily the CRH type 1 receptor, or CRHR1), preventing endogenous CRH from binding and thereby inhibiting stress-induced ACTH and subsequent cortisol secretion. wikipedia.orgrxlist.com The development of selective, non-peptide CRH receptor antagonists has been a significant challenge but has provided powerful tools for investigating the role of the CRH system in various physiological and pathological states. aem-sbem.com Pre-clinical studies using CRH antagonists have been instrumental in substantiating the theory that aberrant CRH activity is implicated in psychiatric disorders like depression and anxiety. aem-sbem.comresearchgate.net By blocking the HPA axis response to stress, these agents allow researchers to explore the downstream consequences of attenuated ACTH release. wikipedia.org

Below is a table summarizing key pharmacological agents used to modulate this compound secretion.

| Agent Class | Example Agent | Mechanism of Action | Primary Research Application |